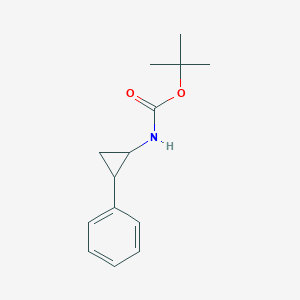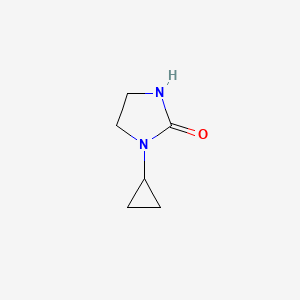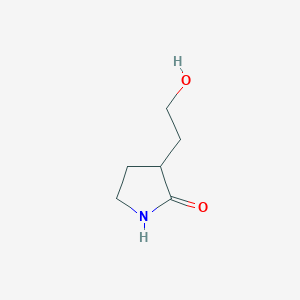
tert-Butyl-(2-(Piperidin-4-yl)ethyl)carbamathydrochlorid
Übersicht
Beschreibung
Tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C12H25ClN2O2 and its molecular weight is 264.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -synthese
Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie, wobei ihre Derivate in über zwanzig Klassen von Arzneimitteln vorkommen . Die Verbindung „4-(Boc-Aminoethyl)piperidin HCl“ kann als Funktionalisierungsreagenz für die Einführung einer primären und einer tertiären Aminogruppe verwendet werden .
Antibakterielle Anwendungen
Einige Derivate dieser Verbindung haben starke bakterizide Eigenschaften gegen empfindliche und arzneimittelresistente grampositive Bakterien gezeigt . Die antibakterielle Wirkung soll auf die Dissipation des bakteriellen Membranpotenzials zurückzuführen sein .
Inhibitorsynthese
Die Verbindung wurde bei der Synthese eines Piperidin-4-carboxamid-CCR5-Antagonisten mit potenter anti-HIV-1-Aktivität verwendet . Sie wurde auch bei der Optimierung einer Reihe von Indol-basierten EZH2-Inhibitoren verwendet .
Palladium-katalysierte Synthese
tert-Butylcarbamathydrochlorid, eine verwandte Verbindung, wird bei der palladium-katalysierten Synthese von N-Boc-geschützten Anilinen verwendet . Dies deutet auf mögliche Anwendungen von „4-(Boc-Aminoethyl)piperidin HCl“ in ähnlichen palladium-katalysierten Reaktionen hin.
Synthese von Pyrrolen
tert-Butylcarbamathydrochlorid wurde bei der Synthese von tetrasubstituierten Pyrrolen verwendet, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind . Dies deutet darauf hin, dass „4-(Boc-Aminoethyl)piperidin HCl“ möglicherweise in ähnlichen synthetischen Wegen verwendet werden könnte.
Pharmazeutischer Baustein
“4-(Boc-Aminoethyl)piperidin HCl” gilt als pharmazeutischer Baustein , was auf seine potenzielle Verwendung bei der Synthese einer Vielzahl von pharmazeutischen Verbindungen hindeutet.
Wirkmechanismus
Target of Action
Similar compounds have been shown to have antibacterial properties, suggesting potential targets within bacterial cells .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane could potentially disrupt essential cellular processes, leading to downstream effects on bacterial growth and survival .
Result of Action
Based on the potential mode of action, it can be inferred that the compound may lead to bacterial cell death due to the disruption of the membrane potential .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature could potentially affect its stability and efficacy.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-piperidin-4-ylethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-9-6-10-4-7-13-8-5-10;/h10,13H,4-9H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEXNEXCLCANCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679394 | |
| Record name | tert-Butyl [2-(piperidin-4-yl)ethyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-58-0 | |
| Record name | Carbamic acid, N-[2-(4-piperidinyl)ethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(piperidin-4-yl)ethyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine](/img/structure/B1524012.png)










